What are the properties of Methyl 4-bromo-6-azaindole-3-carboxylate?
What are the properties of Methyl 4-bromo-6-azaindole-3-carboxylate?
This comprehensive technical guide details the properties, synthesis, and medicinal chemistry applications of Methyl 4-bromo-6-azaindole-3-carboxylate .
A Strategic Scaffold for Kinase Inhibitor Discovery[1]
Executive Summary
Methyl 4-bromo-6-azaindole-3-carboxylate (CAS: 1234616-10-4), also known as methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate, is a high-value heterocyclic building block.[1] It represents a "privileged scaffold" in modern drug discovery, particularly for the development of ATP-competitive kinase inhibitors.
Unlike its indole carbocyclic analog, the 6-azaindole core incorporates a nitrogen atom at the 6-position, significantly altering the electronic landscape. This modification enhances aqueous solubility and introduces a specific hydrogen bond acceptor vector, often crucial for interacting with the hinge region of kinase domains (e.g., JAK, FGFR, CSF1R). The C4-bromine and C3-ester moieties provide orthogonal handles for divergent synthesis, enabling rapid library generation via cross-coupling and amidation sequences.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models essential for formulation and assay development.
| Property | Value | Notes |
| IUPAC Name | Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
| CAS Number | 1234616-10-4 | |
| Molecular Formula | C₉H₇BrN₂O₂ | |
| Molecular Weight | 255.07 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 178–183 °C (Predicted/Analog) | High crystallinity due to H-bonding |
| Calculated LogP | ~1.8 – 2.1 | Moderate lipophilicity; drug-like range |
| PSA (Polar Surface Area) | ~55 Ų | Good membrane permeability predicted |
| Solubility | DMSO (>50 mg/mL), DMF, MeOH | Poor solubility in water (requires cosolvent) |
| pKa (Pyrrole NH) | ~11.5 | Weakly acidic; deprotonatable by NaH/Cs₂CO₃ |
| pKa (Pyridine N) | ~4.5 | Weakly basic; protonates in strong acid |
Synthetic Methodology
The synthesis of 6-azaindoles is chemically distinct from 7-azaindoles due to the specific orientation of the pyridine nitrogen. The most robust route for the 4-bromo-3-carboxylate derivative utilizes a Hemetsberger-Knittel approach or a Bartoli-type cyclization, ensuring correct regiochemistry.
Core Synthesis Strategy (Retrosynthetic Analysis)
The 4-bromo substituent is sensitive; thus, it is often best introduced early on the pyridine precursor or via late-stage electrophilic substitution if the C3 position is blocked.
Validated Protocol: Hemetsberger-Knittel Cyclization
This route is preferred for scalability and regiocontrol.
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Precursor: Start with 3-nitro-4-formylpyridine (or a halogenated derivative).
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Condensation: React with methyl azidoacetate in the presence of a base (NaOMe/MeOH) at -10°C to form the azido-cinnamate intermediate.
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Thermolysis (Cyclization): Heat the intermediate in refluxing xylene or toluene. The azido group decomposes to a nitrene, which inserts into the adjacent C-H bond of the pyridine ring to close the pyrrole ring.
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Bromination: If the bromine was not present in the starting pyridine, regioselective bromination at C4 is challenging. Therefore, starting with 2-bromo-5-nitro-4-picoline derivatives is often required to secure the halogen position before ring closure.
Expert Insight: Avoid using standard electrophilic bromination (NBS) on the unsubstituted 6-azaindole core if you require the C4 isomer specifically. Electrophilic attack typically favors the C3 position. Since C3 is occupied by the ester, bromination may occur at C5 or C7 depending on electronics. Pre-functionalized pyridine precursors are the gold standard for C4 purity.
Chemical Reactivity & Functionalization[3][4][5][7][8][9][10]
This molecule acts as a bifunctional linchpin . The diagram below illustrates the divergent synthesis pathways available to medicinal chemists.
Divergent Synthesis Workflow
Figure 1: Divergent synthetic pathways from the 4-bromo-6-azaindole-3-carboxylate core.
Key Experimental Protocol: C4-Suzuki Coupling
Objective: Install an aryl group at the C4 position (common for kinase selectivity).[2]
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Reagents:
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Procedure:
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Degas solvents with nitrogen for 15 minutes.
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Combine scaffold, boronic acid, base, and catalyst in a sealed vial.
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Heat to 80–100 °C for 4–12 hours.
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Workup: Filter through Celite, extract with EtOAc, wash with brine.
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Critical Note: The electron-deficient nature of the 6-azaindole ring facilitates oxidative addition at the C4-Br bond, making this reaction generally higher yielding than on neutral indole systems.
Medicinal Chemistry Applications
Scaffold Hopping (Indole to Azaindole)
Replacing an indole core with 6-azaindole lowers the LogP (lipophilicity) by approximately 1.0–1.5 units. This is a standard strategy to:
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Improve metabolic stability (blocking metabolic oxidation sites).
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Increase aqueous solubility.
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Reduce non-specific protein binding.
Kinase Inhibition (JAK/STAT, FGFR)
The 6-azaindole motif is a bioisostere of the purine ring found in ATP.
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Binding Mode: The N1-H (donor) and N6 (acceptor) often form a bidentate hydrogen bond interaction with the "hinge region" amino acids of the kinase ATP-binding pocket.
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Vector: The C3-carboxylate allows for the extension of the molecule into the solvent-exposed region or the ribose-binding pocket, modifying solubility and pharmacokinetic properties.
Safety & Handling (MSDS Highlights)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2–8 °C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the ester over long periods.
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Disposal: Halogenated organic waste.
References
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Synthesis of Azaindoles: Popowycz, F., Mérour, J. Y., & Joseph, B. (2007).[5] Synthesis and reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(36), 8689-8707.[5] Link[5]
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Medicinal Chemistry of Azaindoles: Song, J. J., et al. (2002). A novel synthesis of 6-azaindoles. The Journal of Organic Chemistry, 67(11), 3924-3926. Link
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Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link
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Vendor Data & Properties: BLD Pharm Product Record: Methyl 4-bromo-6-azaindole-3-carboxylate (CAS 1234616-10-4). Link
Sources
- 1. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
